molecular formula C11H14N2O2 B3146277 2-(Isobutyrylamino)benzamide CAS No. 59525-15-4

2-(Isobutyrylamino)benzamide

Cat. No. B3146277
CAS RN: 59525-15-4
M. Wt: 206.24 g/mol
InChI Key: PFKPOMJZEUXBOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamides, including 2-(Isobutyrylamino)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of 2-(Isobutyrylamino)benzamide can be analyzed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . These methods provide detailed information about the molecular structure and the functional groups present in the compound .

Scientific Research Applications

Antioxidant Activity

Benzamides, including 2-(Isobutyrylamino)benzamide, have been found to exhibit significant antioxidant activity . They can act as free radical scavengers and metal chelators, helping to neutralize harmful free radicals in the body . Some synthesized benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamides have been studied for their antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Medical Applications

Benzamides have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of various conditions such as juvenile hyperactivity, cancer, hypercholesterolemia .

Industrial Applications

Amide compounds, including benzamides, are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Pesticidal Activity

A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization and aminolysis reactions . The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae .

Fungicidal Activity

At 50 mg/L, all the target compounds showed good fungicidal activities against the eight tested fungi . Moreover, compound 7h exhibited better inhibitory activity (90.5%) than fluxapyroxad (63.6%) against Botrytis cinereal .

Future Directions

The future directions for the research on 2-(Isobutyrylamino)benzamide could involve exploring its potential applications in various fields of research and industry. Additionally, the development of green, rapid, and efficient methods for the synthesis of benzamides could be of considerable importance .

Mechanism of Action

Target of Action

2-(Isobutyrylamino)benzamide, also known as 2-IBAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research and industry. The primary target of 2-(Isobutyrylamino)benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme that is primarily expressed in pancreatic β-cells and liver hepatocytes .

Mode of Action

The compound acts as an allosteric activator of human glucokinase . Allosteric activators work by binding to a protein at a site other than the active site, causing a conformational change that increases the protein’s activity. In the case of 2-(Isobutyrylamino)benzamide, it increases the catalytic action of glucokinase .

Biochemical Pathways

The activation of glucokinase by 2-(Isobutyrylamino)benzamide affects the glucose metabolic pathway . Glucokinase plays a crucial role in this pathway by converting glucose to glucose-6-phosphate with the aid of adenosinetriphosphate (ATP) . This is a key step in the regulation of carbohydrate metabolism.

Result of Action

The activation of glucokinase by 2-(Isobutyrylamino)benzamide leads to an increase in the conversion of glucose to glucose-6-phosphate . This can potentially lead to a decrease in blood glucose levels, making the compound of interest for the treatment of type-2 diabetes .

properties

IUPAC Name

2-(2-methylpropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7(2)11(15)13-9-6-4-3-5-8(9)10(12)14/h3-7H,1-2H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKPOMJZEUXBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Isobutyrylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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